molecular formula C25H28N2O6 B050775 (4S)-4-N-Fmoc-amino-1-Boc-L-proline CAS No. 174148-03-9

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

Cat. No.: B050775
CAS No.: 174148-03-9
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-BTYIYWSLSA-N
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Description

(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-N-Fmoc-amino-1-Boc-L-proline typically involves the protection of the amino and carboxyl groups of proline. The process begins with the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is followed by the protection of the carboxyl group using the Boc (tert-butoxycarbonyl) group. The reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise addition of protective groups and the sequential construction of peptides. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-N-Fmoc-amino-1-Boc-L-proline undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid (TFA).

    Coupling: Reagents such as DIC and NHS are commonly used to facilitate the formation of peptide bonds.

Major Products

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

(4S)-4-N-Fmoc-amino-1-Boc-L-proline is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of (4S)-4-N-Fmoc-amino-1-Boc-L-proline involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for the selective addition of amino acids, facilitating the stepwise construction of peptides. The molecular targets are the amino and carboxyl groups of the amino acids, and the pathways involved include the formation and cleavage of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-N-Fmoc-amino-1-Boc-D-proline: A similar compound with a different stereochemistry.

    (4S)-4-N-Fmoc-amino-1-Boc-L-alanine: Another amino acid derivative with similar protective groups.

Uniqueness

(4S)-4-N-Fmoc-amino-1-Boc-L-proline is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protective groups. This combination allows for precise control in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373257
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174148-03-9
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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